
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine typically involves the reaction of a suitable phosphorus precursor with benzylamine and a chlorinating agent. One common method is the reaction of phosphorus trichloride with benzylamine in the presence of a base, followed by the addition of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and ozone are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted diazaphospholidines with various functional groups.
Oxidation Reactions: Products include phosphine oxides and phosphates.
Reduction Reactions: Products include phosphines and phosphides.
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of the benzyl groups and the chlorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethyl-2-chloro-1,3,2-diazaphospholidine
- 1,3-Diphenyl-2-chloro-1,3,2-diazaphospholidine
- 1,3-Dibenzyl-2-bromo-1,3,2-diazaphospholidine
Uniqueness
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine is unique due to the presence of the benzyl groups and the chlorine atom, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
74731-09-2 |
|---|---|
Molekularformel |
C16H18ClN2P |
Molekulargewicht |
304.75 g/mol |
IUPAC-Name |
1,3-dibenzyl-2-chloro-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C16H18ClN2P/c17-20-18(13-15-7-3-1-4-8-15)11-12-19(20)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
RSOSFJXNJHSWTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(P(N1CC2=CC=CC=C2)Cl)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


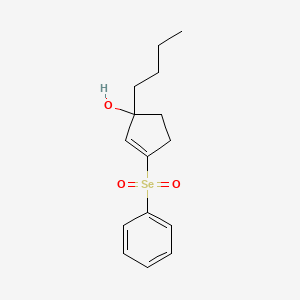
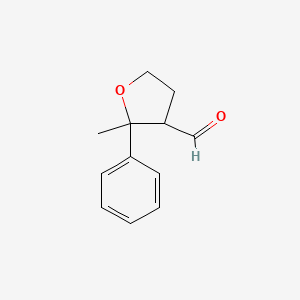

![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
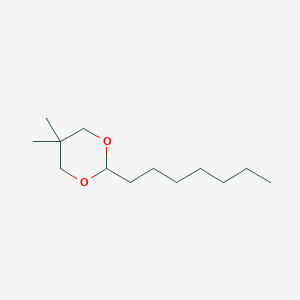
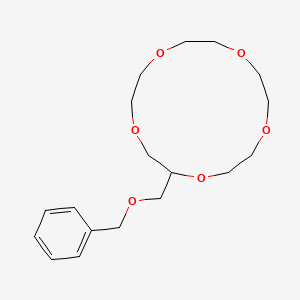
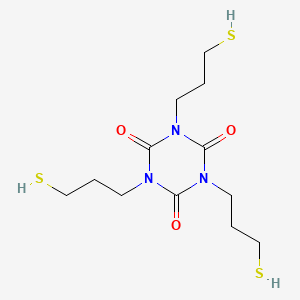
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)


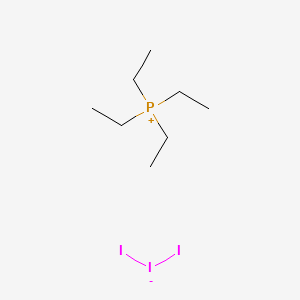

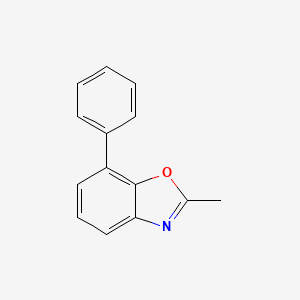
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
